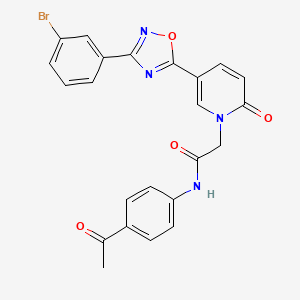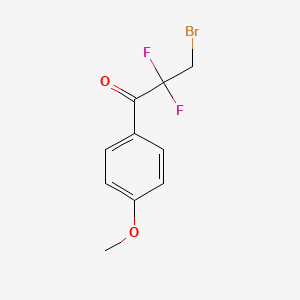
2-(3-Fluorophenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-2-hydroxypropanoic acid, also known as 3-fluoro-2-hydroxypropionic acid (3-FHPA), is a naturally occurring organic compound found in the human body, as well as in some foods and beverages. It is a metabolite of the essential amino acid phenylalanine, and has been studied for its potential therapeutic applications. 3-FHPA has been found to have anti-inflammatory and antioxidant properties, and has been investigated for its role in the treatment of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
科学的研究の応用
Synthesis and Characterization
The compound has been utilized in the synthesis and resolution of chiral molecules, such as in the study by Drewes et al. (1992), where its enantiomers were resolved using a specific amino diol, highlighting its potential in producing optically pure chemicals (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
In the field of bioengineering, 3-Hydroxypropanoic acid, a related compound, has been produced from renewable resources, showing the compound's relevance in sustainable chemical production processes as explored by Jers et al. (2019) (Jers, Kalantari, Garg, & Mijakovic, 2019).
Chemical Engineering and Polymer Science
- Xiao et al. (2003) focused on the synthesis and characterization of a fluorinated phthalazinone monomer derived from 3-fluorophenol, demonstrating its potential in creating high-performance polymers with excellent thermal properties and solubility, highlighting the compound's versatility in material science (Xiao, Wang, Jin, Jian, & Peng, 2003).
Biocatalysis and Synthetic Biology
- Liu et al. (2022) achieved a milestone in biocatalysis by synthesizing 2-fluoro-3-hydroxypropionic acid using engineered E. coli, paving the way for environmentally friendly synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries (Liu, Yuan, Jin, & Xian, 2022).
Fluorescence Sensing and Molecular Probes
- Tanaka et al. (2001) developed fluorescein-based fluorescence probes for singlet oxygen detection, employing derivatives of phenolic compounds, showcasing the role of such compounds in creating sensitive biological markers (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).
Environmental Science
- Mugisawa et al. (2007) discussed the synthesis of fluoroalkyl-end-capped cooligomers incorporating hydroxypropionic acid derivatives for creating nanoparticles with potential applications in environmental remediation and pollution control (Mugisawa, Ohnishi, & Sawada, 2007).
特性
IUPAC Name |
2-(3-fluorophenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHJHMZTAVAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-hydroxypropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2739550.png)
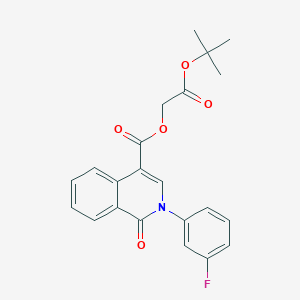
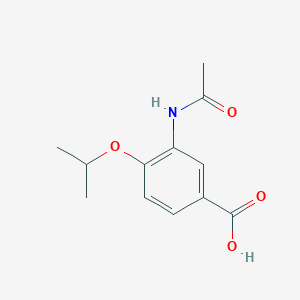
![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)
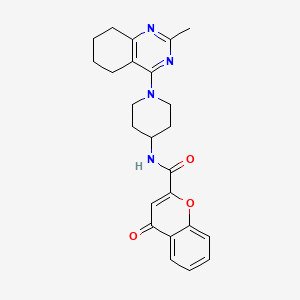
![5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739561.png)
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)
![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)
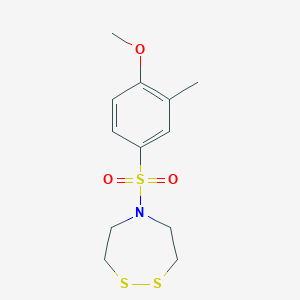
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2739569.png)
![7-(4-Ethoxybenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2739570.png)
